({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine
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Overview
Description
({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a brominated indole fused with a cyclopropane ring, and a sulfamoyl group attached to a tert-butylamine moiety. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and synthetic challenges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of an indole derivative, followed by cyclopropanation to introduce the spirocyclic structure.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This may involve the use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide for substitution reactions). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, ({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological activities. The presence of the indole moiety suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development .
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure can impart desirable properties to the final products .
Mechanism of Action
The mechanism of action of ({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated indole derivatives and spirocyclic compounds. Examples include:
- 5-Bromoindole
- Spiro[indoline-3,4’-piperidine]
- Sulfamoyl-substituted indoles
Uniqueness
What sets ({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine apart is its combination of a spirocyclic structure with a brominated indole and a sulfamoyl group. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H18BrN3O2S |
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Molecular Weight |
372.28 g/mol |
IUPAC Name |
5-bromo-2-(tert-butylsulfamoylimino)spiro[1H-indole-3,1'-cyclopropane] |
InChI |
InChI=1S/C14H18BrN3O2S/c1-13(2,3)18-21(19,20)17-12-14(6-7-14)10-8-9(15)4-5-11(10)16-12/h4-5,8,18H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
ATHYEGFRCGNXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)N=C1C2(CC2)C3=C(N1)C=CC(=C3)Br |
Origin of Product |
United States |
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